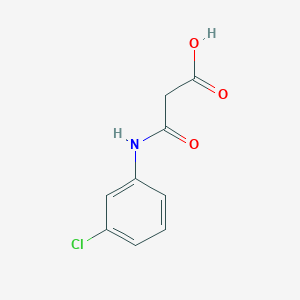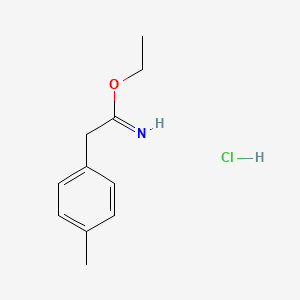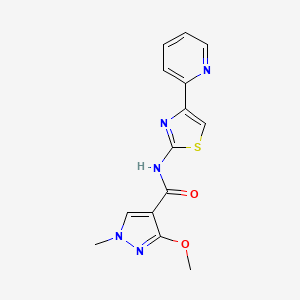![molecular formula C10H15NO4 B2963680 ETHYL N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]CARBAMATE CAS No. 1428351-15-8](/img/structure/B2963680.png)
ETHYL N-[3-(FURAN-3-YL)-3-HYDROXYPROPYL]CARBAMATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate: is an organic compound that features a furan ring, a hydroxypropyl group, and a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate typically involves the reaction of ethyl carbamate with 3-(furan-3-yl)-3-hydroxypropylamine. The reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the formation of the carbamate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would likely include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Furan derivatives with various functional groups.
Reduction: Amines and other reduced forms of the carbamate.
Substitution: Ethers, esters, and other substituted derivatives.
Aplicaciones Científicas De Investigación
Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate involves its interaction with specific molecular targets and pathways. The furan ring and carbamate moiety can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- Ethyl 3-(furan-2-yl)propionate
- Ethyl 3-(2-furyl)propanoate
- Furfuryl propionate
Comparison: Ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate is unique due to the presence of both a furan ring and a carbamate moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it valuable for specific applications in research and industry.
Propiedades
IUPAC Name |
ethyl N-[3-(furan-3-yl)-3-hydroxypropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO4/c1-2-15-10(13)11-5-3-9(12)8-4-6-14-7-8/h4,6-7,9,12H,2-3,5H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSSJXQMKPCFANV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCCC(C1=COC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-{1-[(4-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2963602.png)


![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-ethylindol-3-yl)sulfanylethanone](/img/structure/B2963607.png)




![4-(N,N-diethylsulfamoyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2963612.png)
![ethyl 4-(4-tert-butylphenyl)-2-[2-(4-methylpiperidin-1-yl)acetamido]thiophene-3-carboxylate](/img/structure/B2963616.png)

![2-[4-(6-Cyclopropylpyridazin-3-yl)piperazin-1-yl]-3-methylquinoxaline](/img/structure/B2963620.png)
